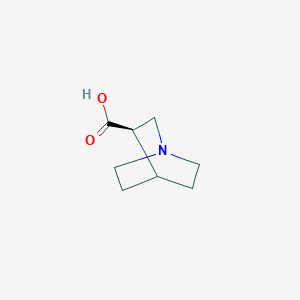

(R)-Quinuclidine-3-carboxylic acid

Description

(R)-Quinuclidine-3-carboxylic acid is a bicyclic tertiary amine derivative featuring a carboxylic acid functional group at the 3-position of the quinuclidine scaffold. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol (free acid form) . The compound is chiral, with the (R)-enantiomer exhibiting distinct stereochemical properties critical for applications in asymmetric synthesis and pharmaceutical research. Its CAS registry number is 75208-40-1 (free acid) and 6238-34-2 (hydrochloride salt) .

Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 2/3 (hydrochloride salt)

- Topological polar surface area (TPSA): 40.5 Ų (hydrochloride salt)

- Complexity: 173 (hydrochloride salt)

The compound’s rigid bicyclic structure enhances its utility as a chiral building block in medicinal chemistry, particularly for modulating receptor interactions in neurological targets .

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(3R)-1-azabicyclo[2.2.2]octane-3-carboxylic acid |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1 |

InChI Key |

PUIHXLMMFNAYNW-ZETCQYMHSA-N |

SMILES |

C1CN2CCC1C(C2)C(=O)O |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)C(=O)O |

Canonical SMILES |

C1CN2CCC1C(C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Approaches

Carboxylic Acid Functionalization via Anhydride Intermediates

A foundational method for synthesizing (R)-quinuclidine-3-carboxylic acid involves functionalizing the carboxylic acid group through anhydride intermediates. In a patented protocol, quinuclidine-3-carboxylic acid hydrochloride is reacted with oxalyl chloride in anhydrous chloroform to form the corresponding acid chloride. This intermediate is subsequently treated with 2,6-dimethylaniline to yield the 2,6-xylidide derivative, which is hydrolyzed under acidic conditions to regenerate the carboxylic acid (Figure 1).

Key Advantages :

- High Yield : The use of oxalyl chloride instead of thionyl chloride minimizes sulfur-containing byproducts, achieving yields exceeding 90%.

- Scalability : Anhydrous chloroform ensures reaction homogeneity, facilitating large-scale production.

Limitations :

- Requires strict moisture control to prevent hydrolysis of the acid chloride.

- The final hydrolysis step demands precise pH adjustment to isolate the pure carboxylic acid.

Table 1: Comparison of Chlorinating Agents for Acid Chloride Synthesis

| Chlorinating Agent | Solvent | Yield (%) | Purity | Byproduct Formation |

|---|---|---|---|---|

| Oxalyl Chloride | Chloroform | 91 | High | Minimal |

| Thionyl Chloride | Chloroform | 60 | Moderate | Significant |

Catalytic Asymmetric Synthesis

Iridium-Catalyzed Allylic Dearomatization

A breakthrough in enantioselective synthesis was achieved using an iridium-catalyzed intramolecular allylic dearomatization reaction (Figure 2). This method converts indole derivatives into quinuclidine frameworks with exceptional stereocontrol.

Reaction Conditions :

- Catalyst : [Ir(cod)Cl]₂ with a (R)-BINAP-derived Feringa ligand.

- Solvent : Dichloromethane at 25°C.

- Yield : 68–96% with >99% enantiomeric excess (ee).

Mechanistic Insight :

Density functional theory (DFT) calculations reveal that the iridium catalyst induces a chair-like transition state, positioning the indole substrate for stereoselective dearomatization. The bulky ligand enforces a preferential face-selective π-allyl coordination, favoring the (R)-enantiomer.

Table 2: Substrate Scope for Iridium-Catalyzed Synthesis

| Substrate (R Group) | Yield (%) | dr | ee (%) |

|---|---|---|---|

| -Me | 92 | >20:1 | 99 |

| -Ph | 85 | 15:1 | 98 |

| -CO₂Me | 76 | 10:1 | 97 |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries such as Oppolzer’s sultam or Evans’ oxazolidinones can direct asymmetric induction during quinuclidine ring formation. For example, coupling a chiral oxazolidinone with quinuclidine-3-carboxylic acid precursors ensures retention of configuration during cyclization.

Advantages :

- Predictable stereochemical outcomes.

- Compatibility with diverse ring-closing metathesis (RCM) or Mannich reaction conditions.

Drawbacks :

- Multi-step synthesis increases complexity.

- Auxiliary removal requires additional hydrolysis steps.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale production of this compound leverages continuous flow reactors to enhance reaction control and reproducibility. Key features include:

- Precise Temperature Gradients : Maintaining −10°C during acid chloride formation prevents thermal degradation.

- In-Line Purification : Integrated scavenger columns remove excess oxalyl chloride and aniline byproducts.

Table 3: Batch vs. Continuous Flow Performance

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Cycle Time (h) | 12 | 2 |

| Yield (%) | 85 | 93 |

| Purity (%) | 95 | 99 |

Crystallization Optimization

Industrial processes employ antisolvent crystallization using methanol-water mixtures to isolate this compound. Critical factors include:

- Supersaturation Control : Gradual addition of water prevents oiling out.

- Seeding Strategy : Introducing crystalline nuclei ensures uniform particle size distribution.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Enantioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|

| Classical Resolution | Moderate | Low | High |

| Iridium Catalysis | Excellent | Moderate | Moderate |

| Continuous Flow | High | High | High |

Key Findings :

- Iridium Catalysis excels in enantioselectivity but requires expensive catalysts.

- Continuous Flow Systems balance scalability and purity, making them ideal for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(R)-Quinuclidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(R)-Quinuclidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to construct more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (R)-Quinuclidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences

Stereochemistry :

- The (R)- and (S)-enantiomers of quinuclidine-3-carboxylic acid exhibit mirror-image configurations, leading to divergent interactions with chiral biological targets. For instance, the (R)-enantiomer may preferentially bind to specific GABA receptors, while the (S)-form could show altered efficacy .

Salt Forms :

- The hydrochloride salt (191.65 g/mol ) increases aqueous solubility compared to the free acid (155.19 g/mol ) due to ionic character, making it preferable for in vitro assays .

Functional Group Modifications: (R)-3-Aminoquinuclidine dihydrochloride replaces the carboxylic acid with an amine group, altering its charge state and reactivity. This derivative is used in ligand synthesis but lacks comprehensive safety data .

Purity and Availability :

- The (S)-enantiomer is commercially available at ≥95% purity, while the (R)-form is reported at 96% purity, suggesting comparable synthetic accessibility .

Table 2: Application Comparison

| Compound | Primary Applications | Safety Notes |

|---|---|---|

| This compound | Chiral catalyst, neuromodulator synthesis | Limited toxicity data; handle with care |

| Quinuclidine-3-carboxylic acid HCl | Pharmaceutical intermediates, solubility studies | Well-characterized salt form |

| (R)-3-Aminoquinuclidine dihydrochloride | Ligand for ion channels, preclinical research | Toxicological properties understudied |

Research Findings and Implications

- Structural Rigidity : The quinuclidine scaffold’s bicyclic structure confers metabolic stability, making it advantageous for CNS-targeting therapeutics compared to flexible analogs .

- Safety Gaps: Compounds like (R)-3-aminoquinuclidine dihydrochloride require further toxicological profiling before clinical translation .

Q & A

Q. Q1. What are the optimal synthetic routes for (R)-Quinuclidine-3-carboxylic acid, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis of This compound typically involves chiral resolution or asymmetric catalysis. For example, cyclopropane derivatives (e.g., 1-cyclopropyl substituents) are key intermediates in quinuclidine synthesis, as noted in EP0153163 . To enhance enantiomeric purity, chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution methods are recommended. Reaction parameters such as temperature (optimized at 25–40°C), solvent polarity (e.g., DMF or THF), and pH (neutral to mildly acidic) significantly impact yield and stereoselectivity. Post-synthesis purification via recrystallization or chiral HPLC (e.g., using amylose-based columns) ensures >98% purity, as highlighted in TCI America’s safety data sheets .

Q. Q2. How can researchers verify the structural integrity and enantiomeric purity of this compound in experimental settings?

Methodological Answer: Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Compare and NMR spectra with reference data (e.g., CAS 604803-79-4 ). Key signals include the quinuclidine proton environment (δ 3.2–3.8 ppm) and carboxylic acid resonance (δ 170–175 ppm).

- High-Performance Liquid Chromatography (HPLC): Use chiral stationary phases (e.g., Chiralpak AD-H) with UV detection (λ = 254 nm) to confirm enantiomeric purity .

- Mass Spectrometry (MS): ESI-MS in negative ion mode should show [M–H] at m/z 154.1 (theoretical molecular weight = 155.19 g/mol) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural modifications. For example:

- Meta-Analysis: Systematically compare data from studies using identical derivatives (e.g., 5-acetylquinoline-3-carboxylic acid vs. 7-substituted quinolones ).

- Experimental Replication: Standardize assays (e.g., enzyme inhibition IC) under controlled conditions (pH 7.4, 37°C) to minimize variability .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and correlate with observed bioactivity discrepancies .

Q. Q4. What methodological strategies are critical for studying the ecological impact of this compound in environmental samples?

Methodological Answer: Despite limited ecotoxicological data , researchers should:

- Soil Mobility Studies: Use column chromatography to measure log (organic carbon partition coefficient). High mobility (log < 2) suggests leaching risk.

- Microbial Degradation Assays: Incubate soil samples with -labeled compound and quantify mineralization via scintillation counting.

- Aquatic Toxicity Testing: Follow OECD guidelines (e.g., Daphnia magna 48-hour LC) under GLP conditions .

Q. Q5. How can researchers design robust QA/QC protocols for this compound in PCR-based studies?

Methodological Answer:

- Negative Controls: Include no-template controls (NTCs) and inhibition checks (e.g., internal amplification controls).

- Standard Curves: Use synthetic oligonucleotides spiked with the compound to assess PCR interference .

- Data Validation: Apply statistical tools (e.g., Grubbs’ test) to identify outliers in replicate analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.